

Application Notes: Synthesis of N-tert-Boc-cis-4-fluoro-L-proline

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Compound of Interest

Compound Name: *N-tert-Boc-cis-4-fluoro-L-proline*

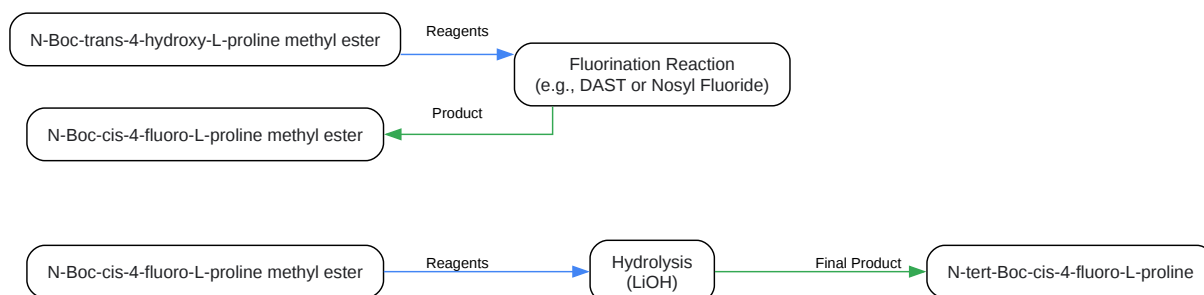
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For Researchers, Scientists, and Drug Development Professionals

N-tert-Boc-cis-4-fluoro-L-proline is a valuable fluorinated amino acid derivative widely utilized as a building block in medicinal chemistry and peptide synthesis.[1][2] The incorporation of a fluorine atom at the C4-position of the proline ring can significantly influence the conformational properties of peptides and proteins, enhancing their stability, bioactivity, and metabolic resistance.[1] Its unique stereochemistry and electronic properties make it a crucial component in the design of novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[2][3] For instance, it is a key intermediate in the synthesis of certain DPP-4 inhibitors used in the management of type 2 diabetes.[3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward integration into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.[1]

Experimental Workflow Overview



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Caption: Synthetic workflow for **N-tert-Boc-cis-4-fluoro-L-proline**.

Experimental Protocols

The synthesis of **N-tert-Boc-cis-4-fluoro-L-proline** is typically achieved in a multi-step process, starting from a readily available hydroxyproline derivative. A common route involves the fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester followed by saponification of the resulting methyl ester.

Step 1: Synthesis of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester

This step involves a nucleophilic fluorination of the corresponding hydroxyproline derivative. Several deoxyfluorinating agents can be employed, such as Diethylaminosulfur trifluoride (DAST) or Nosyl fluoride.^[4] The following is a general procedure.

Materials:

- N-Boc-trans-4-hydroxy-L-proline methyl ester
- Deoxyfluorinating agent (e.g., DAST, Nosyl fluoride)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM and cool the solution to $-78\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO_3 .
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester.

Step 2: Synthesis of **N-tert-Boc-cis-4-fluoro-L-proline**

This final step involves the hydrolysis (saponification) of the methyl ester to yield the desired carboxylic acid.[5]

Materials:

- N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol)
- Tetrahydrofuran (THF, 30 mL)
- Lithium hydroxide (LiOH, 1.98 g)
- Deionized water (30 mL)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc, 3 x 80 mL)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

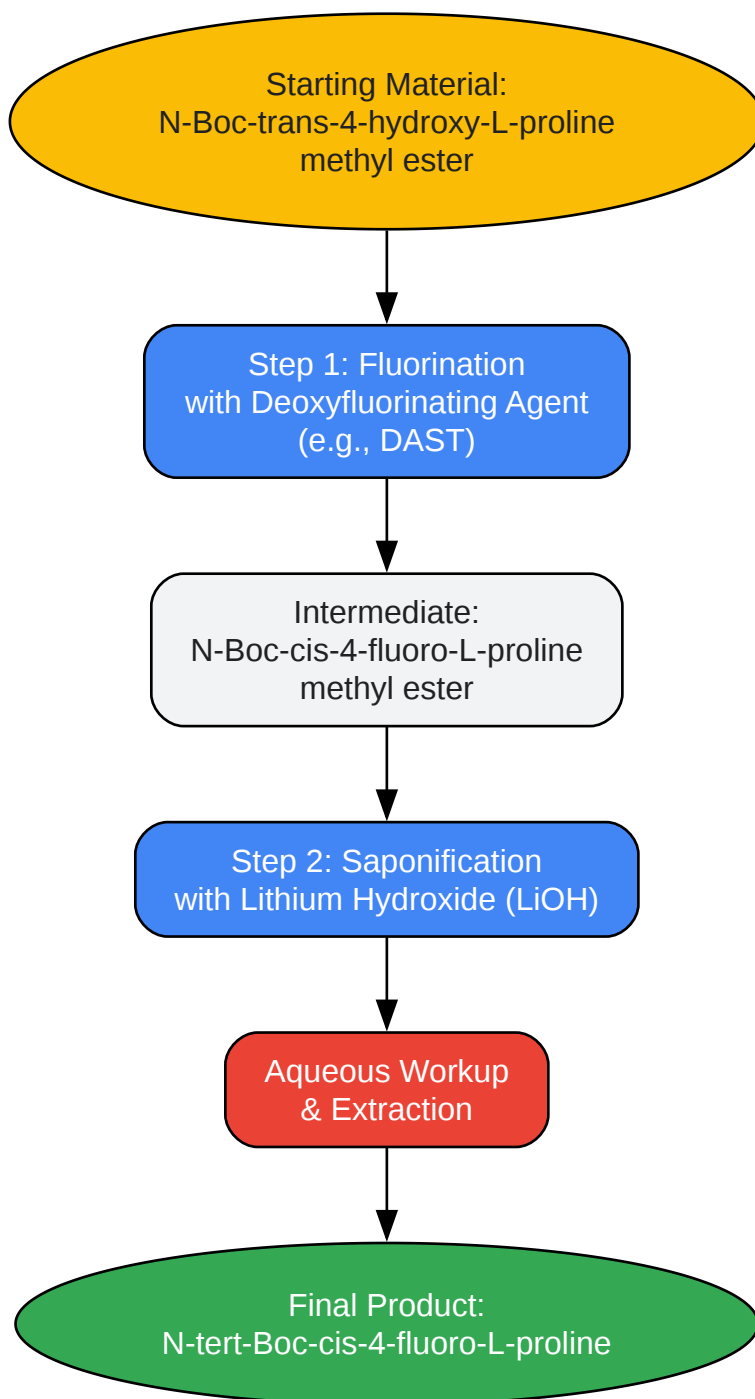
- Dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester in THF (30 mL) in a round-bottom flask.
- Prepare a solution of lithium hydroxide (1.98 g) in water (30 mL).
- Cool the THF solution to 0 °C in an ice bath and add the aqueous LiOH solution.^[5]
- Remove the ice bath and stir the reaction mixture vigorously at room temperature for 2 hours.^[5]
- After 2 hours, adjust the pH of the mixture to approximately 5 with 1 M HCl.^[5]
- Remove the THF from the mixture under reduced pressure (in vacuo).^[5]
- Adjust the pH of the remaining aqueous layer to 2 with 1 M HCl.^[5]
- Extract the aqueous layer three times with ethyl acetate (80 mL each).^[5]
- Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).^[5]
- Filter off the drying agent and concentrate the solution under reduced pressure to yield **N-tert-Boc-cis-4-fluoro-L-proline** as a white solid (5.3 g).^[5]

Data Presentation

The following table summarizes the quantitative data for the final product obtained from the saponification step.

Parameter	Value	Reference
Yield	96%	[5]
Appearance	White solid	[5]
Molecular Formula	C ₁₀ H ₁₆ FNO ₄	[6]
Molecular Weight	233.24 g/mol	[6]
Mass Spectrometry	MS (ESI, pos. ion) m/z: 234.24 [M+H] ⁺	[5]
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J = 16 Hz)	[5]
Melting Point	160-162 °C	[6]

Logical Relationship Diagram



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Caption: Key stages in the synthesis of **N-tert-Boc-cis-4-fluoro-L-proline**.

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